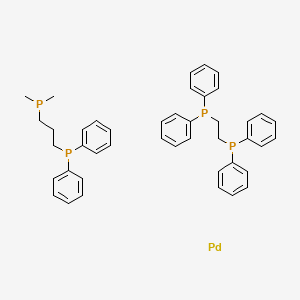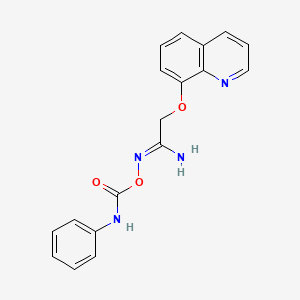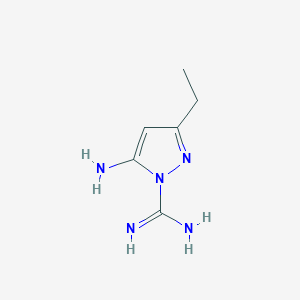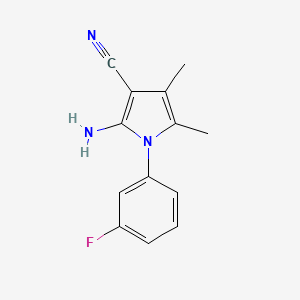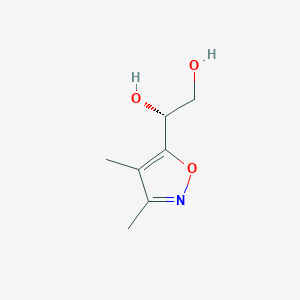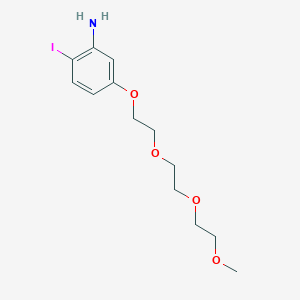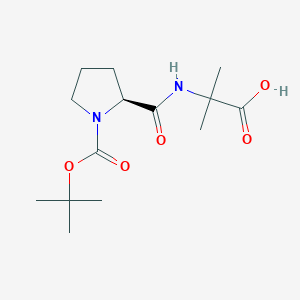![molecular formula C18H15NO6 B12892251 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid CAS No. 649773-85-3](/img/structure/B12892251.png)
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is a complex organic compound that features a benzo[d][1,3]dioxole moiety, a pyrrolidinone ring, and a benzoic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of Benzo[d][1,3]dioxole Derivative: The initial step involves the preparation of a benzo[d][1,3]dioxole derivative through a reaction of 5-bromobenzo[d][1,3]dioxole with n-butyllithium in tetrahydrofuran (THF) at low temperatures, followed by quenching with sulfuric acid.
Coupling Reaction: The benzo[d][1,3]dioxole derivative is then coupled with a pyrrolidinone derivative under basic conditions to form the intermediate compound.
Final Acidification: The intermediate is then subjected to acidification to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to increase yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to improve reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Oxidized derivatives of the benzo[d][1,3]dioxole and pyrrolidinone rings.
Reduction: Reduced forms of the benzoic acid and pyrrolidinone rings.
Substitution: Substituted benzoic acid derivatives.
Applications De Recherche Scientifique
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: It is used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biological Studies: The compound is investigated for its interactions with biological macromolecules and its potential as a biochemical probe.
Mécanisme D'action
The mechanism of action of 3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways:
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzo[d][1,3]dioxol-5-ylboronic acid: Used in cross-coupling reactions and has high selectivity for kinases.
Benzo[d][1,3]dioxol-5-ol: Known for its antioxidant properties and used in the synthesis of various organic compounds.
Uniqueness
3-(3-(Benzo[d][1,3]dioxol-5-yloxy)-2-oxopyrrolidin-1-yl)benzoic acid is unique due to its combination of structural motifs, which confer distinct chemical reactivity and biological activity
Propriétés
Numéro CAS |
649773-85-3 |
|---|---|
Formule moléculaire |
C18H15NO6 |
Poids moléculaire |
341.3 g/mol |
Nom IUPAC |
3-[3-(1,3-benzodioxol-5-yloxy)-2-oxopyrrolidin-1-yl]benzoic acid |
InChI |
InChI=1S/C18H15NO6/c20-17-15(25-13-4-5-14-16(9-13)24-10-23-14)6-7-19(17)12-3-1-2-11(8-12)18(21)22/h1-5,8-9,15H,6-7,10H2,(H,21,22) |
Clé InChI |
DSUGTKJZUJLDOK-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C(=O)C1OC2=CC3=C(C=C2)OCO3)C4=CC=CC(=C4)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



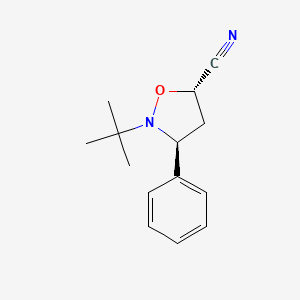
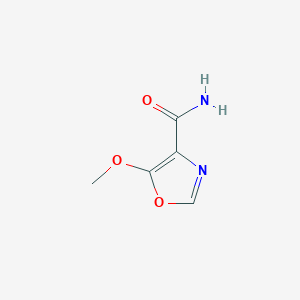
![N-{2-(Methylamino)-1-[4-(1H-pyrazol-4-yl)phenyl]ethyl}benzamide](/img/structure/B12892185.png)

